N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name reflects the compound’s intricate architecture:
- N'-[(E)-(2,4-dichlorophenyl)methylidene] : An imine group derived from 2,4-dichlorobenzaldehyde.
- 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} : A 1,2,4-triazole ring substituted at position 4 with a 4-methylphenyl group, at position 5 with a phenyl group, and at position 3 with a sulfanyl (-S-) moiety.
- Acetohydrazide : A hydrazide functional group attached to an acetyl unit.
The molecular formula C₂₄H₁₉Cl₂N₅OS (molecular weight: 496.41 g/mol) confirms the presence of 24 carbon atoms, 19 hydrogens, two chlorines, five nitrogens, one oxygen, and one sulfur. Key structural fragments include:
| Component | Contribution to Molecular Formula |
|---|---|
| 2,4-Dichlorophenyl | C₆H₃Cl₂ |
| 4-Methylphenyl-triazole | C₁₀H₉N₃ |
| Phenyl group | C₆H₅ |
| Acetohydrazide-S- | C₂H₄N₂OS |
The triazole ring’s substitution pattern creates a sterically crowded environment, influencing conformational flexibility and intermolecular interactions.
Conformational Analysis of the Triazole-Hydrazide Backbone
The triazole-hydrazide backbone adopts a semi-rigid conformation due to:
- Planarity of the Triazole Ring : The 1,2,4-triazole core is inherently planar, stabilized by π-electron delocalization across N1–C2–N3–C4–N5. Substituents at positions 3 (sulfanyl), 4 (4-methylphenyl), and 5 (phenyl) introduce steric hindrance, limiting free rotation.
- Hydrazide Linkage Geometry : The E-configuration of the methylidene hydrazine group (N'-[(E)-(2,4-dichlorophenyl)methylidene]) enforces a trans arrangement, minimizing repulsion between the dichlorophenyl moiety and the triazole-sulfanyl unit.
- Sulfanyl Bridge Flexibility : The -S- group between the triazole and acetohydrazide allows limited rotational freedom, though intramolecular hydrogen bonding (e.g., N–H···S) may restrict motion.
In analogous triazole derivatives, dihedral angles between the triazole plane and adjacent aromatic rings range from 49° to 71°, suggesting moderate conjugation disruption. For example, methyl p-hydroxybenzoate-triazole hybrids exhibit dihedral angles of 4.8° (phenyl vs. triazole) and 70.0° (carboxylate vs. triazole). Such data imply that steric clashes between the 4-methylphenyl and phenyl groups in this compound likely induce similar torsional strain.
Electronic Effects of 2,4-Dichlorophenyl and 4-Methylphenyl Substituents
The electronic landscape of the molecule is shaped by its substituents:
2,4-Dichlorophenyl Group
- Electron-Withdrawing Effects : Chlorine’s high electronegativity (-I effect) depletes electron density from the phenyl ring, rendering the imine nitrogen electrophilic.
- Resonance Interactions : Para-chlorine withdraws electrons via -R effects, while ortho-chlorine exerts predominantly -I effects due to steric inhibition of resonance.
4-Methylphenyl Group
- Electron-Donating Effects : The methyl group’s +I effect increases electron density at the triazole’s position 4, enhancing nucleophilicity at N1 and N5.
- Steric Shielding : The methyl group hinders approach to the triazole’s N4, potentially directing reactivity toward the sulfanyl or hydrazide regions.
These opposing electronic effects create a polarized system where the dichlorophenyl moiety acts as an electron sink, while the methylphenyl group donates electrons to the triazole core. Spectroscopic studies of related compounds reveal that such substituents alter UV-Vis absorption maxima by 15–20 nm due to π→π* transitions in conjugated regions.
Crystallographic Studies of Analogous Triazole Derivatives
Though direct crystallographic data for this compound are unavailable, insights can be drawn from structurally similar triazole-hydrazides:
- Hydrogen Bonding Networks : In methyl p-hydroxybenzoate-triazole hybrids, O–H···N hydrogen bonds between carboxylate oxygens and triazole nitrogens (N3) form 1D chain structures. For the subject compound, analogous N–H···O/S interactions may stabilize crystal packing.
- Packing Efficiency : Bulky substituents like 4-methylphenyl and phenyl groups reduce packing density, leading to lower melting points (e.g., 98–102°C in simpler triazoles).
- Crystal System Trends : Monoclinic (P2₁) and orthorhombic (Pca2₁) systems dominate among triazole derivatives, with unit cell parameters influenced by substituent bulk.
A hypothetical crystal structure for this compound might feature:
- Intermolecular Interactions : N–H···Cl hydrogen bonds between the hydrazide NH and dichlorophenyl chlorines.
- π-Stacking : Offset face-to-face stacking of phenyl and triazole rings at 3.5–4.0 Å distances.
Properties
Molecular Formula |
C24H19Cl2N5OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16-7-11-20(12-8-16)31-23(17-5-3-2-4-6-17)29-30-24(31)33-15-22(32)28-27-14-18-9-10-19(25)13-21(18)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
UPTUIMPPWLHUNI-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
-
Starting material : 4-Methylphenyl-substituted thiosemicarbazide.
-
Reagents : Aqueous sodium hydroxide (10%) or potassium hydroxide.
-
Conditions : Reflux for 4–6 hours under conventional heating or microwave irradiation (2–3 minutes).
-
Yield : 75–88% under microwave conditions vs. 70–85% conventionally.
Mechanism : Base-mediated intramolecular cyclization eliminates hydrogen sulfide (H₂S), forming the triazole-thione intermediate.
Microwave-Assisted Synthesis
-
Microwave irradiation reduces reaction time from hours to minutes.
-
Example: Cyclization of 3-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thione achieves 95% yield in 3 minutes at 150°C.
Condensation with 2,4-Dichlorobenzaldehyde
The final hydrazone is formed via Schiff base condensation.
Conventional Method
Microwave Optimization
Mechanism : Acid-catalyzed nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl, followed by dehydration.
Data Tables
Table 1. Comparison of Synthesis Methods for Key Intermediates
Table 2. Spectral Data for Final Product
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.47 (s, 1H, CH=N), 7.29–7.91 (m, 11H, Ar–H), 4.45 (s, 2H, SCH₂), 2.39 (s, 3H, CH₃) | |
| IR (cm⁻¹) | 1662 (C=O), 1598 (C=N), 745 (C–Cl) | |
| MS (ESI+) | m/z 554.2 [M+H]⁺ |
Discussion of Key Findings
-
Microwave superiority : Reduced reaction times (4–6 hours → 3–6 minutes) and improved yields (e.g., 93% vs. 86% in hydrazone condensation).
-
Purification : Recrystallization from ethanol/water (1:1) achieves >98% purity.
-
Challenges : Steric hindrance from the 4-methylphenyl group necessitates prolonged reaction times in conventional methods .
Chemical Reactions Analysis
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the dichlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-based acetohydrazides, which exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Variations on the Triazole Core
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,4-dichlorophenyl group (electron-withdrawing) may enhance electrophilic reactivity compared to ZE-4b’s pyridine or ZE-4c’s fluorophenyl groups. This could influence binding to biological targets like enzymes or DNA .
Hydrazide Moiety Modifications
Key Observations :
- Halogenation: The target compound’s dichlorophenyl group may confer stronger van der Waals interactions in hydrophobic binding pockets compared to monochloro (e.g., 4-chlorophenyl in ) or non-halogenated analogs.
- Polarity : Ethoxy-substituted analogs (e.g., ) exhibit increased lipophilicity, whereas purine-containing derivatives (e.g., ) show higher polarity, affecting membrane permeability .
Research Findings and Data Tables
Spectroscopic and Analytical Comparisons
Evidence from NMR and mass spectrometry highlights structural distinctions:
- 13C-NMR Shifts : The target compound’s dichlorophenyl group shows downfield shifts (~125–140 ppm for aromatic carbons) compared to fluorophenyl analogs (~115–130 ppm) due to chlorine’s electronegativity .
- Mass Spectrometry : Fragmentation patterns differ significantly; for example, the target compound’s molecular ion (M⁺) at m/z ~500 contrasts with ZE-4b’s m/z ~450 .
Bioactivity Trends
- Antioxidant Activity: Triazole-thioacetohydrazides with p-tolylaminoethyl substituents (e.g., ) exhibit 1.5-fold higher antioxidant capacity than butylated hydroxytoluene (BHT), suggesting that electron-rich substituents enhance radical scavenging .
- Antimicrobial Potential: Chlorinated derivatives (e.g., ) often show superior activity against Gram-positive bacteria compared to non-halogenated analogs due to improved membrane interaction .
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of hydrazides and triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article details its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 490.39 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in anticancer and antifungal applications.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 314071-90-4
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines. For instance:
These values indicate that the compound effectively inhibits cancer cell proliferation at micromolar concentrations.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have shown that similar triazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens. In vitro studies have indicated promising results against various bacterial strains and fungi.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity: The triazole moiety may inhibit enzymes critical for cell division in cancer cells.
- Induction of Apoptosis: Compounds with similar structures have been found to induce programmed cell death in malignant cells.
- Antioxidant Properties: Some studies suggest that triazole derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation: A study synthesized various triazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that modifications to the triazole ring could enhance biological activity significantly .
- Molecular Docking Studies: Computational studies have shown that the compound can effectively bind to targets involved in cancer progression, suggesting potential pathways for drug development .
- In vivo Studies: Preliminary animal studies are necessary to confirm the efficacy and safety profile of this compound before proceeding to clinical trials.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature and pH : Reflux conditions (e.g., ethanol or DMSO as solvents) are critical for condensation and cyclization steps .
- Catalysts : Use of cesium carbonate or p-toluenesulfonic acid to promote triazole ring formation and nucleophilic substitutions .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while ethanol aids in intermediate purification .
- Purification : Techniques such as recrystallization or HPLC ensure ≥95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms hydrazone and triazole proton environments (e.g., δ 8.2–8.5 ppm for imine protons) .
- HPLC : Monitors reaction progress and purity using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at 3200–3300 cm⁻¹, C=S at 650–700 cm⁻¹) .
Advanced: How can researchers resolve structural ambiguities in this compound using advanced analytical methods?
- X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the hydrazone moiety .
- Molecular modeling : Predicts 3D conformations and interaction sites with biological targets (e.g., triazole ring π-π stacking) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C24H19Cl2N5OS, MW 496.4 g/mol) .
Advanced: What strategies are recommended for analyzing contradictory bioactivity data across structurally similar analogs?
- Comparative SAR studies : Evaluate substituent effects (e.g., 2,4-dichlorophenyl vs. 3,4-dichlorophenyl) on antimicrobial IC50 values .
- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) to minimize variability .
- Meta-analysis : Cross-reference data from crystallography (e.g., binding affinity) and in vitro assays to reconcile discrepancies .
Basic: What initial biological screening approaches are recommended for this compound?
- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Test against COX-2 or urease using spectrophotometric methods .
Advanced: How to design SAR studies to elucidate the role of substituents in this compound’s bioactivity?
- Variation of aryl groups : Compare 2,4-dichlorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) analogs on target binding .
- Triazole modifications : Replace sulfur with oxygen to assess thioether’s role in membrane permeability .
- Hydrazone vs. acylhydrazone : Synthesize derivatives to evaluate conformational flexibility on bioactivity .
Basic: What common chemical reactions does this compound undergo, and under what conditions?
- Oxidation : With KMnO4 in acidic media to sulfoxide derivatives .
- Reduction : NaBH4 reduces hydrazone to hydrazine, altering bioactivity .
- Nucleophilic substitution : Chlorophenyl group reacts with amines in DMF at 80°C .
Advanced: What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR) with scoring functions (ΔG < -8 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with antifungal activity .
Advanced: How to address discrepancies in optimal reaction conditions reported in different studies?
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature (60–100°C) and solvent ratios .
- In situ monitoring : Raman spectroscopy tracks intermediate formation in real-time .
- Reproducibility checks : Validate protocols with control reactions (e.g., known triazole synthesis) .
Basic: What purification techniques are critical post-synthesis of this compound?
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates hydrazone isomers .
- HPLC : Semi-preparative C18 columns (flow rate 2 mL/min) isolate >99% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
